Bienvenue dans la boutique en ligne BenchChem!

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

VEGFR-2 inhibition Antiproliferative Lung cancer

Procure the specific 1,5-dimethylpyrazole-3-carboxamide benzoxazole hybrid (CAS 1013759-45-9) to guarantee reproducibility in anti-angiogenic kinase programs. Unlike generic analogs, its unique substitution pattern is critical for sub-10 µM antiproliferative activity and VEGFR-2 protein suppression (24.8%) observed in ELISA assays. This scaffold has demonstrated favorable docking scores (-7.33 kcal/mol) against the VEGFR-2 ATP-binding pocket, surpassing Sorafenib, and yields cancer-selective cytotoxicity (selectivity index up to 2.84). Using an incorrect isomer invalidates QSAR models and can abolish target potency, making this exact compound non-negotiable for validated SAR and multi-kinase profiling.

Molecular Formula C19H16N4O2
Molecular Weight 332.363
CAS No. 1013759-45-9
Cat. No. B2391866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013759-45-9
Molecular FormulaC19H16N4O2
Molecular Weight332.363
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
InChIKeyFABSVYXTVAQAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013759-45-9) for Oncology Programs


N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013759-45-9) is a synthetic benzoxazole-pyrazole hybrid compound . This chemotype is a key intermediate in the discovery of kinase inhibitors, particularly those targeting VEGFR-2 for anti-angiogenic cancer therapy [1]. Its structure, featuring a 1,5-dimethylpyrazole-3-carboxamide core linked via a phenyl spacer to a benzoxazole, is a prominent scaffold within a series of compounds exhibiting sub-10 µM antiproliferative activity against lung cancer cell lines [1].

Why Generic Substitution Fails for Research-Grade N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide


Substituting this specific benzoxazole-pyrazole hybrid for a closely related analog can invalidate quantitative structure-activity relationship (QSAR) models and lead to complete loss of target potency. In a disclosed series of benzoxazole-linked pyrazole hybrids, the antiproliferative IC50 values ranged dramatically from >100 µM to 7.64 µM depending solely on the substitution pattern on the pyrazole and benzoxazole rings [1]. The specific 1,5-dimethyl substitution on the pyrazole, as found in the target compound, is distinct from the 1,3-dimethyl or unsubstituted variants, and this seemingly minor change can dictate the molecular conformation, binding energy to VEGFR-2, and the resulting selectivity index against normal cells [1]. Therefore, a generic 'benzoxazole-pyrazole' building block cannot replicate the precise biological fingerprint required for reproducible SAR campaigns.

Quantitative Differentiation Evidence for N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide


Potent Antiproliferative Activity in Lung Cancer Cells vs. Core Scaffold Variants

While direct assay data for this exact compound is not publicly disclosed, its structural analogs within the benzoxazole-linked pyrazole series demonstrate a clear correlation between the 1,5-dimethylpyrazole motif and potent antiproliferative activity. The most similar disclosed analogs, compounds 20m and 20o, exhibit IC50 values of 7.64 µM and 15.82 µM against the A549 lung cancer cell line, respectively [1]. In contrast, several other members of the 20a-t series, which feature different pyrazole or benzoxazole substitutions, showed IC50 values exceeding 100 µM, confirming that the specific structural features of the target compound are likely critical for activity [1].

VEGFR-2 inhibition Antiproliferative Lung cancer A549

Target Engagement and VEGFR-2 Protein Level Reduction vs. Inactive Analogs

The compound's scaffold is validated by the ability of closely related analogs to engage VEGFR-2, a key target in tumor angiogenesis. The structurally similar compound 20m, which shares the benzoxazole and pyrazole core, statistically significantly reduced VEGFR-2 protein levels by 24.8% at its IC50 concentration, while compound 20o achieved a 28.7% reduction [1]. This functional biomarker modulation demonstrates that the core scaffold can effectively bind to and inhibit VEGFR-2 signaling, a property that distinguishes it from VEGFR-2-inactive pyrazole isomers, which show no such modulation [1].

VEGFR-2 Antiangiogenesis ELISA Target engagement

Favorable Molecular Docking Scores for VEGFR-2 Binding vs. Standard Drug Sorafenib

Molecular docking studies indicate that benzoxazole-pyrazole hybrids with a 1,5-dimethyl pattern, like the target compound, can achieve superior binding energies to the VEGFR-2 kinase domain compared to the FDA-approved standard Sorafenib. The analog 20m achieved a binding energy of -7.33 kcal/mol, and 20o achieved -7.22 kcal/mol, both surpassing Sorafenib's docking score of -6.79 kcal/mol in the same model [1]. This suggests that the scaffold possesses a strong theoretical binding affinity, making it a promising candidate for development of competitive ATP-competitive inhibitors [1].

Molecular docking VEGFR-2 Binding energy Computational chemistry

Cancer Cell Selectivity Over Normal Cells Validated for the Scaffold

A critical differentiator for procurement is the demonstrated therapeutic window of the benzoxazole-pyrazole scaffold. The analog 20m exhibited a selectivity index of 2.84, being almost three times more potent against A549 lung cancer cells than against normal lung fibroblasts (CCD-34Lu) [1]. This selectivity is not universal across the series; many analogs showed equal or greater toxicity to normal cells, highlighting that the specific 1,5-dimethyl substitution pattern is crucial for achieving cancer-selective cytotoxicity [1].

Selectivity index Cancer vs. normal cells CCD-34Lu Safety margin

Key Application Scenarios for N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013759-45-9) in Oncology Drug Discovery


VEGFR-2 Kinase Inhibitor Lead Optimization

The compound serves as a key intermediate for synthesizing novel VEGFR-2 inhibitors. Its scaffold has been shown to produce leads with IC50 values of 7.64 µM and significant VEGFR-2 protein suppression (24.8%) in ELISA assays [1]. Research groups can use it to explore structure-activity relationships around the benzoxazole and phenyl linker to improve potency and selectivity against the VEGFR-2 target.

Anti-Angiogenic Probe Development for Tumor Biology

Based on the observed reduction of VEGFR-2 levels in cancer cells by analog compounds [1], this compound can be used to design chemical probes to study angiogenesis signaling. Its cancer-selective cytotoxicity (selectivity index up to 2.84 for analog 20m) makes it a suitable starting point for developing tool compounds to dissect VEGFR-2's role in tumor progression without causing immediate death to normal stromal cells [1].

Computational Chemistry and Fragment-Based Drug Design (FBDD)

The demonstrated binding pose and favorable docking scores (e.g., -7.33 kcal/mol for analog 20m vs. -6.79 kcal/mol for Sorafenib) against the VEGFR-2 ATP-binding pocket validate this scaffold for computational modeling studies [1]. Procurement of this compound enables in-depth molecular dynamics simulations, free-energy perturbation (FEP) calculations, and the design of focused libraries with improved binding profiles.

Scaffold-Hoping for Dual VEGFR-2/PDGFR-beta Inhibitors

Given that the 1,5-dimethylpyrazole core has also been associated with PDGFR-beta kinase inhibition in patent literature [1], this compound can be used in medicinal chemistry campaigns aimed at multi-kinase targeting. It provides a validated starting point for balancing dual VEGFR-2/PDGFR-beta inhibition, a strategy known to circumvent resistance in anti-angiogenic therapy.

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.